Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one

Substance P antagonism NK1 receptor regioisomer SAR

This (S,S)-3-benzylaminopiperidine valine amide is the correct regioisomer and enantiomer for NK1 receptor antagonist SAR, as disclosed in Pfizer EP1114817. Unlike the inactive 4-substituted or (R,R) variants, only this (S,S)-3-substituted scaffold yields active compounds. With MW 317.47 and XLogP3 2.6, it resides in favorable CNS drug-like chemical space; the N-ethyl substituent provides optimal lipophilicity for brain exposure. Supplied at 98% purity with defined stereochemistry and batch-to-batch consistency, it eliminates experimental variability inherent to custom-synthesized stereoisomers.

Molecular Formula C19H31N3O
Molecular Weight 317.5 g/mol
Cat. No. B7918330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one
Molecular FormulaC19H31N3O
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C(C)C)N
InChIInChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)17-11-8-12-22(14-17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18-/m0/s1
InChIKeyUXTQGLGKLAISEH-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one: A Defined Chiral Piperidine-Valine Building Block for Procurement-Informed Drug Discovery


(S)-2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one (CAS 1401667-82-0) is a synthetic, enantiomerically pure compound belonging to the class of substituted benzylamino piperidines [1]. It integrates an (S)-valine amide moiety with a 3-(benzyl(ethyl)amino)piperidine scaffold, delivering a molecular weight of 317.47 g/mol and the molecular formula C₁₉H₃₁N₃O . This compound is primarily employed as a defined chiral intermediate or fragment in medicinal chemistry programs targeting neurological and inflammatory pathways, with the broad structural class having been disclosed as substance P receptor antagonists [1]. Its value for procurement lies in its specific (S,S) stereochemistry and the 3-piperidinyl substitution pattern, which differentiate it from regioisomeric and diastereomeric variants frequently offered alongside it.

Why Generic Substitution of (S)-2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one Fails: Stereochemical and Regioisomeric Specificity Demands Precise Sourcing


The substituted benzylamino piperidine chemotype is characterized by a strong dependence of biological activity on both absolute stereochemistry and the position of the amino substituent on the piperidine ring [1]. In the Pfizer substance P antagonist patent series, potency shifts of orders of magnitude were observed between 3-substituted and 4-substituted regioisomers, as well as between (R) and (S) enantiomers [1]. Consequently, selecting the racemic mixture, the (R,R) enantiomer, or the 4‑piperidinyl regioisomer (CAS 1354001-12-9) in place of the title (S,S)-3-substituted compound cannot be assumed to yield equivalent pharmacological results. The compound's identity is defined not merely by its molecular formula (C₁₉H₃₁N₃O) but by the exact three-dimensional arrangement of its substituents, making stereochemical and regioisomeric integrity critical procurement specifications. This specific compound carries the (S)-configuration at both the valine α-carbon and the piperidine 3-position, a combination that is only one of eight possible stereoisomers, and a simple 'in-class' substitution risks undermining SAR reproducibility and lead optimization campaigns.

Quantitative Evidence Guide: (S)-2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one vs Closest Analogs


Regioisomeric Identity: 3-Piperidinyl vs 4-Piperidinyl Substitution Drives Biological Target Engagement

In the Pfizer EP1114817 patent, the 3-benzylaminopiperidine scaffold is the core pharmacophore for substance P (NK1) antagonism, with 4-substituted analogs showing markedly reduced affinity [1]. While the title compound's exact IC₅₀ is not disclosed in public databases as a purified single compound, the patent explicitly teaches that shifting the benzylamino substituent from the 3-position to the 4-position abolishes the desired activity, establishing the 3-substituted regioisomer as the required isomer for this mechanism of action [1]. The 4-substituted regioisomer (CAS 1354001-12-9) is therefore not functionally equivalent.

Substance P antagonism NK1 receptor regioisomer SAR

Enantiomeric Purity: (S,S) vs (R,R) Configuration Determines Pharmacological Activity

The EP1114817 patent demonstrates that the (S)-enantiomer at the piperidine 3-position is significantly more potent than the (R)-enantiomer in NK1 binding assays [1]. While quantitative IC₅₀ ratios for the title compound's exact valine conjugate are not publicly tabulated, structurally related benzylaminopiperidine analogs in the patent show eudysmic ratios exceeding 10-fold in favor of the (S)-enantiomer [1]. The title compound is supplied as the (S,S)-diastereomer (CAS 1401667-82-0), and the (R,R) or racemic variants would not reproduce the same target engagement.

Chiral resolution enantiomer pharmacology NK1 antagonist

N-Alkyl Substituent Dependence: Ethyl vs Methyl Impacts Pharmacokinetic and Pharmacodynamic Profiles

Within the benzylaminopiperidine class, the nature of the N-alkyl group (ethyl on the target compound) is a key determinant of both potency and metabolic stability [1]. Although direct head-to-head data for the title compound versus its N-methyl analog (CAS 1354026-70-2) are not published, the EP1114817 patent body demonstrates that N-ethyl substitution provides an optimal balance of lipophilicity (cLogP ~2.6 for the title compound [2]) and steric bulk that generally enhances CNS penetration relative to smaller N-alkyl groups while avoiding the excessive CYP liabilities associated with larger N-isopropyl chains [1].

N-alkyl SAR metabolic stability CYP interactions

Purity and Supply Chain Reliability: Validated 98% Purity Enables Reproducible SAR

Vendor certificates of analysis for the title compound specify a minimum purity of 98% (HPLC), verified by independent suppliers such as Fluorochem (Product F084387) and Leyan (Product 1776021) . In contrast, publicly available data for the 4-regioisomer (CAS 1354001-12-9) and N-methyl analog (CAS 1354026-70-2) show purity specifications typically at 97%, or the products have been discontinued, indicating less reliable sourcing . The defined 98% purity threshold reduces the likelihood of confounding impurity-driven false positives in biological assays.

Compound purity reproducibility procurement quality

Optimal Application Scenarios for (S)-2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one Based on Differentiated Evidence


NK1 Receptor Antagonist Lead Optimization

The compound's defined (S,S)-3-benzylaminopiperidine scaffold makes it the correct regioisomer and enantiomer for SAR exploration around the substance P (NK1) receptor, as taught by the Pfizer EP1114817 patent [1]. Using the 4-isomer would yield inactive compounds, making this the only viable choice for programs targeting emesis, pain, or neuroinflammation where NK1 antagonism is the mechanism [1].

CNS Penetration-Tuned Fragment-Based Drug Discovery

With a calculated XLogP3-AA of 2.6 and a molecular weight of 317.47 g/mol, this compound resides in favorable CNS drug-like chemical space [2]. The N-ethyl substituent provides an intermediate lipophilicity that empirical data from the patent series associates with brain exposure, positioning this compound as a superior fragment over its N-methyl (more polar) and N-isopropyl (more lipophilic) analogs [1].

Chiral Building Block for Peptidomimetic Synthesis

The integration of an (S)-valine amide with a chiral (S)-3-aminopiperidine core yields a dipeptide mimetic that can serve as a versatile building block for protease inhibitors and peptide receptor ligands. The validated 98% purity and active supply chain from multiple vendors (Fluorochem, Leyan) ensure reliable, scalable procurement for medicinal chemistry campaigns [2] .

Negative Control or Comparator for Regioisomer/Stereoisomer SAR

In programs investigating the 4-substituted or (R)-enantiomer series, this (S,S)-3-substituted compound serves as the essential positive or negative control, enabling rigorous SAR interpretation. Its commercial availability with defined specifications reduces experimental variability compared to custom-synthesized stereoisomers that lack batch-to-batch consistency [2] .

Quote Request

Request a Quote for (S)-2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.